

An In-depth Technical Guide to **tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate</i>
Cat. No.:	B1393404

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CAS Number: 479622-36-1

Introduction: A Versatile Pyrrolidine Building Block in Modern Drug Discovery

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, registered under CAS number 479622-36-1, is a pivotal synthetic intermediate in the field of medicinal chemistry.^{[1][2]} Its structure, featuring a Boc-protected pyrrolidine ring and a reactive iodomethyl group, renders it an invaluable building block for introducing the 3-methylpyrrolidine motif into complex molecules.^[3] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for researchers and professionals in drug development and organic synthesis.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific stereochemistry and substitution pattern of this building block are often crucial for achieving desired potency and selectivity in drug candidates. The presence of the reactive primary iodide allows for facile nucleophilic substitution, enabling the covalent linkage of the pyrrolidine moiety to a wide range of molecular scaffolds.^[3] Consequently, this compound serves as a key component in the synthesis of innovative therapeutics, most notably in the development of targeted therapies like kinase inhibitors.

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** is essential for its effective use in synthesis. Key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	479622-36-1	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ INO ₂	[2]
Molecular Weight	311.16 g/mol	[2]
Appearance	Colorless to pale yellow oil	
Boiling Point	~319.0 °C (Predicted)	[3]
Density	~1.504 g/cm ³ (Predicted)	[3]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)	
Storage	Store refrigerated (2-8 °C), away from light and moisture.	[1]

Synthesis and Purification: A Two-Step Approach

The most common and efficient synthesis of **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** involves a two-step process starting from a commercially available precursor, **tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate**. This process includes the activation of the primary alcohol followed by nucleophilic substitution with an iodide source.

Step 1: Synthesis of the Precursor, **tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate**

While this precursor is commercially available, understanding its synthesis provides deeper insight into the overall process. One common route involves the reduction of the corresponding

carboxylic acid or ester. A more direct approach is the N-Boc protection of 3-pyrrolidinemethanol.

Step 2: Iodination of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The conversion of the primary alcohol to the corresponding iodide is a critical step. The Appel reaction, utilizing triphenylphosphine (PPh_3) and iodine (I_2), is a widely employed and effective method for this transformation. This reaction proceeds under mild conditions and generally provides high yields of the desired product.

The causality behind this choice of reagents lies in the formation of a phosphonium iodide intermediate *in situ*. The triphenylphosphine attacks the iodine molecule, forming an iodophosphonium species. The oxygen of the alcohol then attacks the phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium salt. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the phosphonium group in an $\text{S}_{\text{N}}2$ reaction, yielding the alkyl iodide and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Synthesis of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

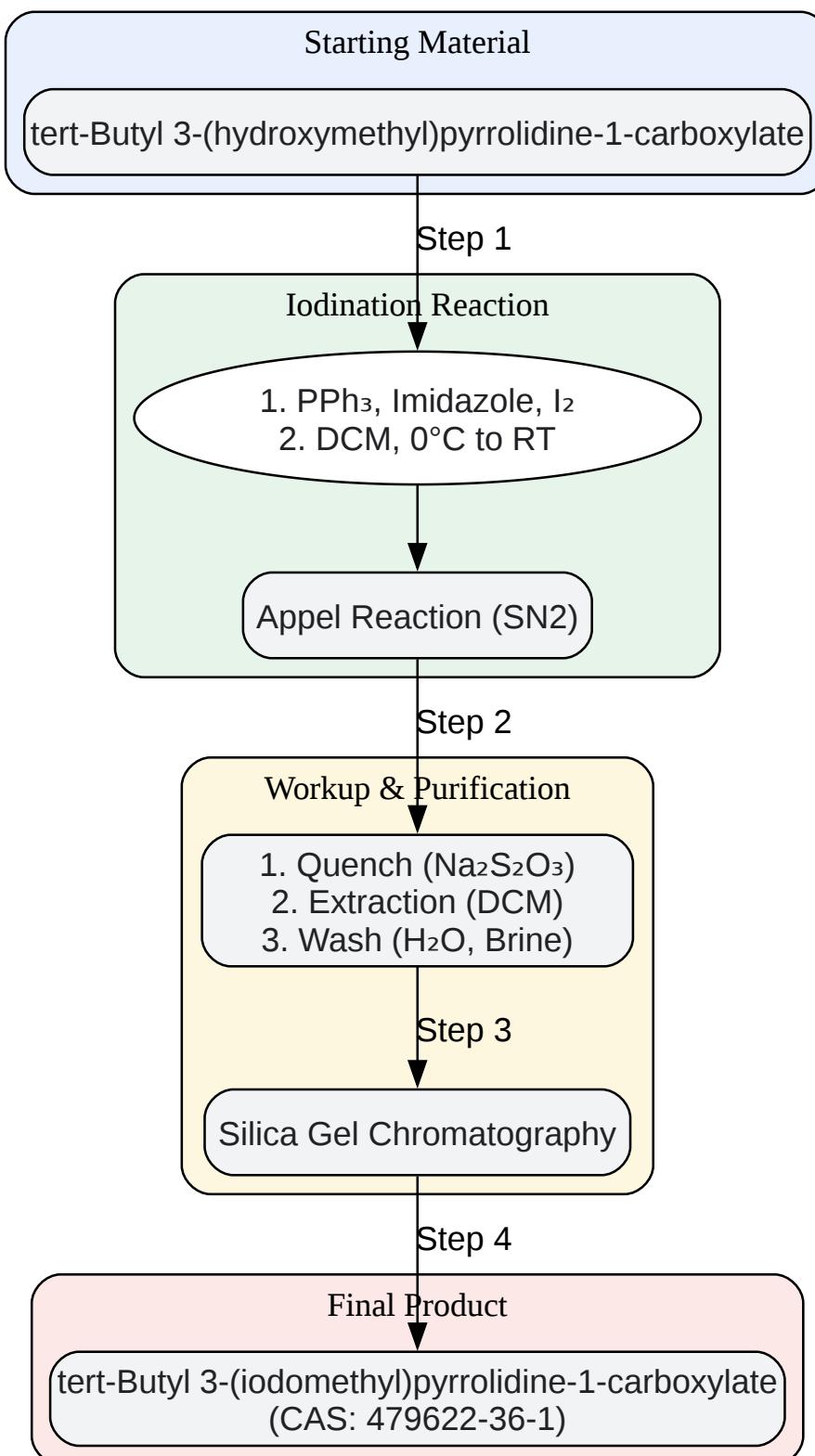
Materials:

- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate** (1.0 eq) in anhydrous dichloromethane.
- Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Cool the mixture to 0 °C using an ice bath.
- Iodination: Add iodine (1.2 eq) portion-wise to the cooled solution. The reaction mixture will typically change color.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Washing: Wash the combined organic layers sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** as a colorless to pale yellow oil.



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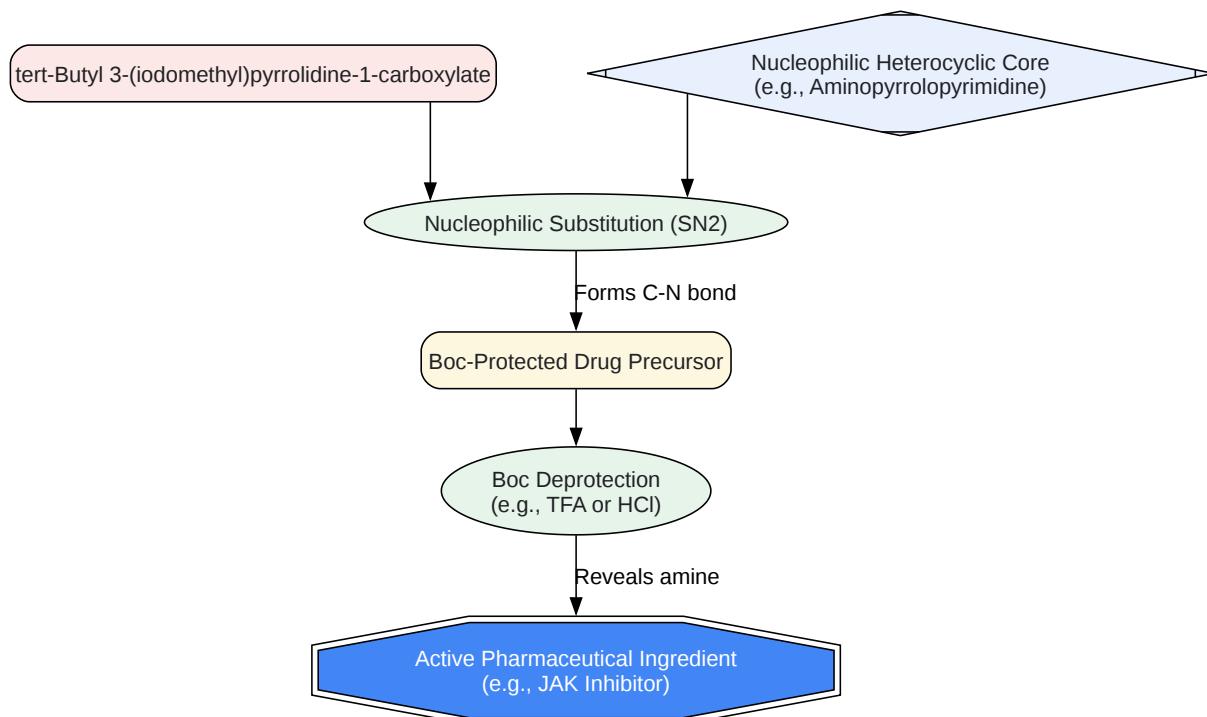
Caption: Synthetic workflow for **tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate**.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** lies in its role as a versatile intermediate for introducing the 3-methylpyrrolidine moiety into drug candidates through nucleophilic substitution reactions.^[3] This is particularly evident in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.

For instance, while not a direct precursor in all published routes, this iodo-pyrrolidine derivative is structurally analogous to key intermediates used in the synthesis of drugs like Tofacitinib and Upadacitinib.^{[4][5]} In these syntheses, a nucleophile, typically an amine on a heterocyclic core (like a pyrrolo[2,3-d]pyrimidine), displaces a leaving group on the 3-methylpyrrolidine fragment. The iodomethyl group of the title compound is an excellent electrophile for such transformations.

The general reaction involves the S_N2 displacement of the iodide by a primary or secondary amine, forming a new carbon-nitrogen bond. The Boc-protecting group is crucial as it prevents the pyrrolidine nitrogen from acting as a competing nucleophile. It can be readily removed under acidic conditions later in the synthetic sequence to reveal the secondary amine if required.



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Caption: General synthetic application in the synthesis of kinase inhibitors.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.45 ppm integrating to 9H), multiplets for the pyrrolidine ring protons, and a doublet for the diastereotopic protons of the iodomethyl group (CH_2I).
- ^{13}C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (~154 ppm), signals for the quaternary and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively), signals for the pyrrolidine ring carbons, and a distinctive upfield signal for the iodomethyl carbon due to the heavy atom effect of iodine.
- Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would be expected to show the protonated molecule $[\text{M}+\text{H}]^+$ or a sodium adduct $[\text{M}+\text{Na}]^+$. The isotopic pattern of iodine would not be readily observed as it is monoisotopic.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1690 cm^{-1} corresponding to the carbonyl stretching of the carbamate (Boc group). C-H stretching vibrations will be observed around $2850\text{-}3000\text{ cm}^{-1}$.

Safety, Handling, and Storage

As a reactive alkyl iodide, **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** requires careful handling to ensure laboratory safety.

Hazard Identification:

- GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[\[1\]](#)
- Pictograms: GHS07 (Exclamation Mark).[\[6\]](#)
- Signal Word: Warning.[\[1\]](#)[\[6\]](#)

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[\[7\]](#)
- Eye Protection: Wear chemical safety goggles or a face shield.[\[7\]](#)

- Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[7]
- General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][8]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
- Refrigeration (2-8 °C) is recommended for long-term storage.[1]
- Protect from light, as alkyl iodides can be light-sensitive and may decompose over time to release free iodine, resulting in discoloration.

Emergency Procedures:

- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting. [1]
- Spills: Absorb spills with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.

Conclusion

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a high-value synthetic intermediate whose utility is firmly established in modern pharmaceutical research. Its straightforward synthesis and the reactivity of the iodomethyl group make it an ideal reagent for introducing the 3-methylpyrrolidine scaffold in the development of complex, biologically active molecules, particularly kinase inhibitors. Adherence to proper handling and storage protocols is essential to ensure the safety of researchers and to maintain the integrity of this versatile building block.

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References

- 1. combi-blocks.com [combi-blocks.com]
- 2. tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 3. chembk.com [chembk.com]
- 4. research.unl.pt [research.unl.pt]
- 5. Upadacitinib synthesis - chemicalbook [chemicalbook.com]
- 6. tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate [chemdict.com]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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